molecular formula C3H8N2O2 B1585206 L-2,3-Diaminopropionic acid CAS No. 4033-39-0

L-2,3-Diaminopropionic acid

Cat. No. B1585206
Key on ui cas rn: 4033-39-0
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-REOHCLBHSA-N
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Patent
US07342019B2

Procedure details

The monohydrochloride of 2,3-diaminopropionic acid (500 mg, 3.56 mmol) and benzil (890 mg, 4.23 mmol) were added to a solution of sodium hydroxide (677 mg, 16.93 mmol) in methanol (10 ml). An extra portion of methanol was added (5 ml) and the reaction mixture was refluxed for 20 minutes. The mixture was cooled to 25° C. and air was bubbled through for 30 minutes. Hydrochloric acid (aq, 2 M) was added until the reaction mixture reached pH 2. The solution was extracted with diethyl ether. The combined diethyl ether phases were dried (MgSO4), filtrated and evaporated under reduced pressure to give the crude product. MS m/z 277 (M+H)+. The crude product was used in steps described below without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:7][NH2:8])[C:4]([OH:6])=[O:5].[C:9]1([C:15]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=O)=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>CO>[C:9]1([C:15]2[N:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[N:2][C:17]=2[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mg
Type
reactant
Smiles
NC(C(=O)O)CN
Name
Quantity
890 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
677 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
air was bubbled through for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Hydrochloric acid (aq, 2 M) was added until the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined diethyl ether phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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